Indole-5,6-quinone

描述

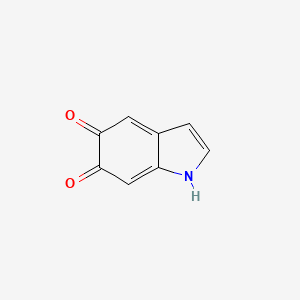

Indole-5, 6-quinone belongs to the class of organic compounds known as indoles and derivatives. These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole-5, 6-quinone is soluble (in water) and a strong basic compound (based on its pKa). Indole-5, 6-quinone can be biosynthesized from 5, 6-dihydroxyindole; which is catalyzed by the enzyme tyrosinase. In humans, indole-5, 6-quinone is involved in the tyrosine metabolism pathway and the disulfiram action pathway. Indole-5, 6-quinone is also involved in several metabolic disorders, some of which include monoamine oxidase-a deficiency (mao-a), the alkaptonuria pathway, the tyrosinemia type I pathway, and dopamine beta-hydroxylase deficiency.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1H-indole-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-7-3-5-1-2-9-6(5)4-8(7)11/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGVVGHJSQSLFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=O)C(=O)C=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331517 | |

| Record name | Indole-5,6-quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indole-5,6-quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

582-59-2 | |

| Record name | Indole-5,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-5,6-quinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-5,6-quinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOLE-5,6-QUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE4DX7HKA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Indole-5,6-quinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006779 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of Indole-5,6-quinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-5,6-quinone (IQ) is a highly reactive ortho-quinone and a pivotal intermediate in the biosynthesis of eumelanin, the primary pigment responsible for brown and black coloration in mammals.[1][2][3] Its inherent instability has historically hindered direct isolation and comprehensive characterization, making it a challenging yet crucial molecule to understand for fields ranging from materials science to medicine.[4] This technical guide provides a detailed overview of the core chemical properties of this compound, including its synthesis, reactivity, and spectroscopic signature. It further delves into its role in the melanogenesis signaling pathway and outlines general experimental approaches for its study.

Physicochemical and Spectroscopic Data

Due to its high reactivity and tendency to polymerize, many of the physicochemical properties of this compound are predicted or inferred from studies of stabilized derivatives and related compounds.[4]

| Property | Value | Source |

| Molecular Formula | C₈H₅NO₂ | |

| Molecular Weight | 147.13 g/mol | [3] |

| Appearance | Solid | |

| UV-Vis Absorption | Broad absorption from UV to near-infrared.[5] Specific maxima are observed for related structures, with oxidized indolequinone moieties absorbing around 500 nm and oxidized 5,6-dihydroxyindole dimers in the 500-570 nm range.[5] Computational models predict absorption bands around 400 and 820 nm for the o-quinone form in water.[5] Semiquinone radicals exhibit absorption maxima between 430-480 nm.[6] | [5][6] |

| Redox Potential | The reduction potential for the one-electron reduction to the semiquinone radical ranges from 0.14 to 0.17 volts versus the normal hydrogen electrode.[6] | [6] |

Table 1: Physicochemical Properties of this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 148.03931 |

| [M+Na]⁺ | 170.02125 |

| [M+NH₄]⁺ | 165.06585 |

| [M+K]⁺ | 185.99519 |

| [M-H]⁻ | 146.02475 |

| [M+Na-2H]⁻ | 168.00670 |

| [M]⁺ | 147.03148 |

| [M]⁻ | 147.03258 |

Table 2: Predicted Mass-to-Charge Ratios for this compound in Mass Spectrometry [5]

Synthesis and Reactivity

The primary route to this compound is through the oxidation of its precursor, 5,6-dihydroxyindole (DHI).[6] This conversion is a critical step in the biosynthesis of eumelanin and can be achieved both enzymatically and through chemical oxidation.

Key Chemical Reactions:

-

Redox Chemistry : this compound is central to a complex redox system. It is formed via a two-electron oxidation of 5,6-dihydroxyindole.[6] It can also undergo a one-electron reduction to form a semiquinone radical, a key intermediate in its polymerization.[6]

-

Polymerization : The high reactivity of this compound drives its rapid self-condensation and polymerization to form eumelanin.[5] This process is believed to involve a series of nucleophilic addition and redox reactions, with coupling occurring at the 2-, 4-, and 7-positions of the indole ring.[6]

-

Nucleophilic Attack : As an electrophile, this compound is susceptible to nucleophilic attack.[6] This reactivity is significant in biological systems, where it can interact with nucleophiles such as amino acid residues.[6]

Role in Melanogenesis Signaling Pathway

This compound is a key intermediate in the melanogenesis pathway, the complex process of melanin production. The formation of this compound is tightly regulated by a series of enzymatic steps within the melanosome.

The pathway is initiated by the amino acid tyrosine, which is converted to DOPA and then to dopaquinone by the enzyme tyrosinase. Dopaquinone is a critical branch point, leading to the formation of either eumelanin or pheomelanin. For eumelanin synthesis, dopachrome is formed and subsequently converted to 5,6-dihydroxyindole (DHI). Tyrosinase then catalyzes the oxidation of DHI to this compound.[7][8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Indole-5,6-quinones display hallmark properties of eumelanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Reconstitution of the Melanin Pathway’s Catalytic Activities Using Tyrosinase Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Indole-5,6-quinone in Neuromelanin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the biochemical processes underpinning neuromelanin (NM) formation, with a specific focus on the critical intermediate, indole-5,6-quinone. Neuromelanin is a complex pigment found in catecholaminergic neurons of the human brain, particularly in the substantia nigra and locus coeruleus.[1][2] Its role is dual-natured; it is considered a protective agent that sequesters toxic molecules and excess catechols, but its extracellular release from dying neurons can trigger neuroinflammation, implicating it in the pathology of neurodegenerative diseases such as Parkinson's Disease.[3][4][5][6] Understanding the synthesis pathway, particularly the formation and polymerization of this compound, is paramount for developing therapeutic strategies targeting neurodegeneration.

Biochemical Pathway of Neuromelanin Formation

The synthesis of neuromelanin is a multi-step process involving the oxidation of dopamine (DA).[7] This process can occur through non-enzymatic auto-oxidation, often catalyzed by metal ions like iron, or potentially involving enzymes such as tyrosinase or tyrosine hydroxylase.[1][8][9] The pathway proceeds through a sequence of highly reactive ortho-quinone intermediates. This compound is the final monomer precursor that polymerizes to form the eumelanin component of neuromelanin.[7][10][11]

The core pathway involves three sequential ortho-quinones:[7][10]

-

Dopamine-o-quinone: The initial product of dopamine oxidation.

-

Aminochrome: Formed via the cyclization of dopamine-o-quinone. This is a relatively stable intermediate.[10]

-

This compound (IQ): Generated from the rearrangement of aminochrome. This highly reactive molecule is the direct precursor to the eumelanin polymer.[7][10][12]

The presence of cysteine introduces a branch in this pathway, leading to the formation of pheomelanin components. Cysteine reacts with dopaquinone to form cysteinyldopa, which eventually polymerizes into the sulfur-containing pheomelanin.[13] Neuromelanin in the brain is a mixed-type melanin, containing both eumelanin and pheomelanin moieties.[3]

Quantitative Data on Neuromelanin Synthesis

The formation of neuromelanin is influenced by various factors, including precursor concentration, pH, and the presence of pro-oxidants and antioxidants. The kinetics of the intermediate steps have been studied to understand the rate of pigment formation.

Table 1: Reaction Kinetics of Neuromelanin Precursors

| Reaction Step | Rate Constant | Conditions | Source |

|---|---|---|---|

| Dopamine-o-quinone to Aminochrome | 0.15 s⁻¹ | Physiological pH | [10] |

| Aminochrome to this compound | 0.06 min⁻¹ | Via oxidation, after 40 min |[10] |

Table 2: Modulators of Dopamine Melanogenesis

| Modulator | Effect | Metric | Value | Source |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Enhances melanogenesis | EC₅₀ | 500 µM | [9] |

| Ascorbate | Inhibits melanogenesis | IC₅₀ | 10 µM | [9] |

| Glutathione (GSH) | Inhibits melanogenesis | IC₅₀ | 5 µM | [9] |

| Iron (Fe³⁺) | Promotes melanogenesis | - | Concentration-dependent |[9] |

Table 3: Binding Affinities to Synthetic Neuromelanin

| Compound | Dissociation Constant (Kd) | Method | Source |

|---|---|---|---|

| Dopamine | 0.05 mM | Competition-binding assay | [14] |

| Methyl-phenyl-pyridinium ion (MPP⁺) | 1 mM | Competition-binding assay | [14] |

| 6-hydroxydopamine | 0.1 mM | Competition-binding assay |[14] |

Experimental Protocols

Reproducible experimental models are essential for studying neuromelanin formation and its interaction with potential therapeutic agents. Below are methodologies derived from cited literature for the in-vitro synthesis of neuromelanin and its quantification.

This protocol describes the synthesis of a neuromelanin-like pigment using dopamine as a precursor, a method commonly employed to generate material for analytical and cell-based studies.[15] The use of tyrosinase is a common method to initiate the oxidation cascade in a controlled manner.[11][15]

Materials:

-

Dopamine hydrochloride

-

L-cysteine (optional, for pheomelanin component)

-

Mushroom tyrosinase

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Deionized water

Procedure:

-

Precursor Solution Preparation: Prepare a solution of dopamine and, if desired, L-cysteine in phosphate buffer. A clear solution should be obtained.[15]

-

Enzymatic Reaction Initiation: Add mushroom tyrosinase to the precursor solution to initiate the oxidative polymerization.

-

Incubation: Incubate the solution at 37°C with gentle agitation. The solution will gradually darken as neuromelanin is synthesized.[15] An incubation period of 48 hours is typically sufficient for significant pigment formation.[15]

-

Pigment Collection: Following incubation, the synthesized neuromelanin, which is insoluble, can be pelleted by centrifugation.

-

Washing and Purification: The pellet should be washed multiple times with deionized water, followed by washes with solvents like acetone to remove lipids and other unbound small molecules.[15]

-

Drying and Storage: The final pigment can be lyophilized (freeze-dried) to obtain a dry powder, which can be stored for future use.[15]

This protocol outlines a general method for isolating and quantifying neuromelanin from post-mortem brain tissue, specifically the substantia nigra.

Materials:

-

Formalin-fixed or fresh-frozen substantia nigra tissue[15]

-

Proteinase K

-

Digestion buffer

-

Acetone

-

Sodium hydroxide (NaOH)

-

Spectrophotometer

Procedure:

-

Tissue Dissection: Dissect the substantia nigra region from the brain sample.[15]

-

Enzymatic Digestion: Homogenize the tissue and digest it overnight with Proteinase K to remove proteins.[15]

-

Pelleting: Centrifuge the digestate to pellet the insoluble neuromelanin granules.[15]

-

Solvent Washing: Wash the pellet sequentially with water and acetone to remove lipids and other soluble components, leaving a purified neuromelanin pellet.[15]

-

Solubilization: Dissolve the final neuromelanin pellet in a known volume of NaOH (e.g., 1 M).[15]

-

Quantification: Measure the absorbance of the solubilized neuromelanin solution using a spectrophotometer, typically at a wavelength where melanin has a characteristic broad absorbance. The concentration can be determined by comparing the absorbance to a standard curve generated from synthetic neuromelanin of a known mass.

Conclusion

This compound is a pivotal, albeit unstable, intermediate in the formation of the eumelanin component of neuromelanin.[10][12] Its generation from dopamine via aminochrome represents the final monomeric step before polymerization. The overall rate of neuromelanin synthesis and its composition (the ratio of eumelanin to pheomelanin) are influenced by the cellular redox environment, the availability of cysteine, and the presence of metal ions.[9] The experimental protocols provided herein offer standardized methods for synthesizing and quantifying neuromelanin, facilitating further research into its physiological and pathological roles. A deeper understanding of the factors that control the formation and fate of this compound is crucial for developing novel therapeutic strategies aimed at modulating neuromelanin production and mitigating its potential neurotoxic effects in diseases like Parkinson's.

References

- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The Neuromelanin Paradox and Its Dual Role in Oxidative Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. medrxiv.org [medrxiv.org]

- 9. Spontaneous Formation of Melanin from Dopamine in the Presence of Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neuromelanin-induced cellular stress and neurotoxicity in the pathogenesis of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole-5,6-quinones display hallmark properties of eumelanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

Enzymatic Synthesis of Indole-5,6-quinone from 5,6-Dihydroxyindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-5,6-quinone is a pivotal intermediate in the biosynthesis of eumelanin, the primary pigment responsible for coloration in humans and a key molecule in photoprotection. The enzymatic conversion of 5,6-dihydroxyindole to this compound is a critical step in this pathway, primarily catalyzed by the copper-containing enzyme tyrosinase. Understanding and controlling this enzymatic reaction is of significant interest for researchers in dermatology, oncology, and materials science, as well as for professionals in drug development targeting pigmentation disorders or developing novel biomaterials. This technical guide provides an in-depth overview of the enzymatic synthesis of this compound from 5,6-dihydroxyindole, focusing on the core principles, experimental protocols, and quantitative data. It is designed to equip researchers with the necessary knowledge to design and execute experiments in this specialized area.

Introduction

The synthesis of melanin is a complex biochemical process initiated by the oxidation of the amino acid tyrosine.[1] A series of enzymatic and spontaneous reactions lead to the formation of various intermediates, including 5,6-dihydroxyindole (DHI). The subsequent oxidation of DHI to this compound is a crucial commitment step in the formation of eumelanin, a brown-black insoluble polymer.[2][3] The enzyme responsible for this conversion is tyrosinase (EC 1.14.18.1), a bifunctional enzyme that also catalyzes the hydroxylation of monophenols to o-diphenols.[4]

The high reactivity and instability of this compound have made its isolation and characterization challenging.[5][6] However, understanding its enzymatic synthesis is paramount for several reasons. Firstly, modulating tyrosinase activity is a key strategy in the development of treatments for hyperpigmentation and hypopigmentation disorders. Secondly, indole-quinone derivatives are being explored for their potential as antitumor agents. Lastly, the controlled polymerization of this compound offers a route to synthetic melanin-like materials with applications in biocompatible coatings, drug delivery, and bioelectronics.

This guide will delve into the enzymatic kinetics, experimental procedures for synthesis and analysis, and the broader context of the melanin biosynthesis pathway.

The Melanin Biosynthesis Pathway: The Role of Tyrosinase

The formation of this compound is a key step within the broader melanin synthesis pathway. This pathway is initiated by the amino acid L-tyrosine and is tightly regulated by several enzymes, with tyrosinase playing a central role.

As depicted in Figure 1, tyrosinase catalyzes the initial hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Following a series of spontaneous reactions, dopachrome is formed, which can then decarboxylate to yield 5,6-dihydroxyindole (DHI). Tyrosinase then acts on DHI to produce the highly reactive this compound, which spontaneously polymerizes to form eumelanin.[1][7] Tyrosinase-related protein 2 (TRP2) can also convert dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which is then oxidized by tyrosinase-related protein 1 (TRP1).[8]

Experimental Protocols

Purification of Mushroom Tyrosinase

Mushroom tyrosinase is a commonly used and commercially available model enzyme for studying melanogenesis due to its structural and functional similarities to the human enzyme.

Materials:

-

Fresh white button mushrooms (Agaricus bisporus)

-

Phosphate buffer (0.1 M, pH 6.8)

-

Ammonium sulfate

-

Dialysis tubing (10 kDa MWCO)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Homogenization: Homogenize 100 g of fresh mushroom tissue in 200 mL of cold phosphate buffer.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to remove cell debris.

-

Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 40% saturation while stirring on ice. After 30 minutes, centrifuge at 10,000 x g for 30 minutes. Discard the pellet.

-

Further Precipitation: Increase the ammonium sulfate concentration of the supernatant to 80% saturation. Stir on ice for 30 minutes and centrifuge as before.

-

Resuspension and Dialysis: Resuspend the pellet in a minimal volume of phosphate buffer and dialyze extensively against the same buffer at 4°C to remove excess ammonium sulfate.

-

Enzyme Activity Assay: Determine the tyrosinase activity of the purified enzyme solution spectrophotometrically by monitoring the formation of dopachrome from L-DOPA at 475 nm.[9]

Enzymatic Synthesis of this compound

This protocol describes the in vitro synthesis of this compound from 5,6-dihydroxyindole using purified mushroom tyrosinase.

Materials:

-

5,6-Dihydroxyindole (DHI)

-

Purified mushroom tyrosinase

-

Phosphate buffer (0.1 M, pH 7.0)

-

Spectrophotometer or HPLC system

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing 1 mM 5,6-dihydroxyindole in 0.1 M phosphate buffer (pH 7.0).

-

Enzyme Addition: Initiate the reaction by adding a known concentration of purified mushroom tyrosinase (e.g., 10-50 units/mL).

-

Reaction Monitoring: The progress of the reaction can be monitored by:

-

Spectrophotometry: Although this compound itself does not have a distinct peak in the visible range away from its precursors and subsequent polymers, the overall change in the absorption spectrum can be monitored. A more specific method involves trapping the quinone with a nucleophile like 3-methyl-2-benzothiazolinone hydrazone (MBTH) to form a colored adduct.

-

HPLC: The consumption of 5,6-dihydroxyindole and the formation of various oligomeric products can be monitored by reverse-phase HPLC.[10][11] A C18 column with a mobile phase of acetonitrile and water with an acidic modifier (e.g., phosphoric or formic acid) can be used for separation.[10]

-

-

Reaction Termination: The reaction can be stopped by adding a tyrosinase inhibitor (e.g., kojic acid) or by rapid freezing.

Quantitative Data

The enzymatic synthesis of this compound is influenced by several factors including enzyme and substrate concentrations, pH, and temperature. The following tables summarize key quantitative parameters.

Table 1: Kinetic Parameters of Mushroom Tyrosinase

| Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| L-DOPA | 0.84 - 1.54 | 33.0 - 122 (U/min) | [9][12] |

| 5,6-Dihydroxyindole | Not explicitly reported, but is a known substrate | Not explicitly reported |

Table 2: Factors Affecting this compound Synthesis and Stability

| Parameter | Effect | Notes | Reference |

| pH | Optimal activity of mushroom tyrosinase is generally between 6.0 and 7.0. | Extreme pH values can lead to enzyme denaturation. | [12] |

| Temperature | Optimal temperature for mushroom tyrosinase is typically around 25-37°C. | Higher temperatures can increase the initial reaction rate but may lead to faster enzyme inactivation. | |

| Product Stability | This compound is highly unstable and readily polymerizes. | The half-life is short, especially in aqueous solutions at neutral or alkaline pH. This instability has prevented its isolation and full characterization. | [5][13] |

| Oxygen | Molecular oxygen is required as a co-substrate for the tyrosinase-catalyzed oxidation. | The reaction rate can be dependent on the dissolved oxygen concentration. | [3] |

Applications in Drug Development

The enzymatic synthesis of this compound and the broader melanin pathway are significant targets for drug development, particularly in the fields of dermatology and oncology.

-

Hyperpigmentation Disorders: Inhibitors of tyrosinase are widely sought after for cosmetic and therapeutic applications to treat conditions like melasma, age spots, and post-inflammatory hyperpigmentation. By blocking the production of this compound, these inhibitors reduce the overall synthesis of eumelanin.

-

Melanoma Therapy: Some studies are exploring the potential of inducing the production of cytotoxic quinones within melanoma cells as a therapeutic strategy. Understanding the enzymatic synthesis of these quinones is crucial for developing such approaches.

-

Vitiligo Treatment: Conversely, activators of tyrosinase could potentially be used to stimulate melanin production in depigmented skin areas characteristic of vitiligo.

Conclusion

The enzymatic synthesis of this compound from 5,6-dihydroxyindole by tyrosinase is a fundamental process with significant implications for both basic research and applied sciences. While the instability of the quinone product presents experimental challenges, the methodologies outlined in this guide provide a framework for its controlled in vitro synthesis and analysis. Further research is needed to fully elucidate the kinetic parameters of tyrosinase with 5,6-dihydroxyindole and to develop methods for stabilizing the resulting quinone. A deeper understanding of this enzymatic reaction will undoubtedly pave the way for novel therapeutic strategies for pigmentation disorders and the development of advanced melanin-based biomaterials.

References

- 1. Melanin Synthesis Pathways [skinwhiteningscience.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 582-59-2 | Benchchem [benchchem.com]

- 4. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indole-5,6-quinones display hallmark properties of eumelanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. Separation of 5,6-Dihydroxyindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. wpage.unina.it [wpage.unina.it]

- 12. brieflands.com [brieflands.com]

- 13. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

Indole-5,6-quinone as a Melanin Precursor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Melanins are a class of ubiquitous pigments responsible for photoprotection and coloration across most life forms. Eumelanin, the brown-black pigment found in human skin, hair, and eyes, is a complex biopolymer whose detailed chemical structure remains a subject of intense research. Central to its biosynthesis is indole-5,6-quinone (IQ), a highly reactive intermediate derived from the amino acid L-tyrosine.[1] Due to its inherent instability, isolating and characterizing IQ has been historically challenging, hindering a complete understanding of the final stages of melanogenesis.[1][2] This technical guide provides an in-depth exploration of this compound's role as a key precursor in the eumelanin pathway. It details the enzymatic and chemical transformations leading to its formation, summarizes its physicochemical properties, outlines key experimental protocols for its study, and illustrates the critical biochemical pathways involved.

The Eumelanin Biosynthesis Pathway

The formation of eumelanin is a multi-step process known as melanogenesis, which occurs within specialized organelles called melanosomes in melanocyte cells.[3] The pathway begins with the amino acid L-tyrosine and proceeds through a series of enzymatic and spontaneous reactions to produce indole intermediates, which then polymerize.[3][4] this compound is considered a principal monomeric unit that constitutes the final eumelanin polymer.[1]

The pathway can be broadly divided into several key stages:

-

Tyrosinase-Mediated Oxidations: The rate-limiting enzyme tyrosinase (EC 1.14.18.1) initiates the pathway by catalyzing two distinct reactions: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][5]

-

Formation of Indoles: Dopaquinone is a critical branch point. In the absence of sulfhydryl compounds like cysteine, it spontaneously undergoes intramolecular cyclization to form dopachrome.[6]

-

Dopachrome Conversion: Dopachrome can then follow two routes. It can spontaneously decarboxylate to form 5,6-dihydroxyindole (DHI).[7] Alternatively, the enzyme dopachrome tautomerase (DCT, also known as tyrosinase-related protein 2 or TYRP2) catalyzes the isomerization of dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[6][8]

-

Oxidation to Quinones: DHI and DHICA are further oxidized to their corresponding quinones, this compound (IQ) and this compound-2-carboxylic acid (IQCA), respectively.[6] This oxidation can be catalyzed by tyrosinase or tyrosinase-related protein 1 (TYRP1).[6]

-

Polymerization: Finally, these highly reactive quinones (IQ and IQCA) undergo polymerization to form the complex, heterogeneous structure of eumelanin.[9]

Physicochemical Properties of this compound

This compound is a highly reactive molecule, which makes its isolation and characterization challenging.[1] However, data for the parent compound and its derivatives have been established through various direct and indirect methods.

| Property | Value / Description | Reference(s) |

| IUPAC Name | 1H-indole-5,6-dione | [9][10] |

| CAS Number | 582-59-2 | [9][11] |

| Molecular Formula | C₈H₅NO₂ | [9][10] |

| Molar Mass | 147.13 g/mol | [9][10][12] |

| Physical Description | Solid | [10] |

| Spectroscopic (UV-Vis) | Characterized by broad-spectrum light absorption from UV to near-infrared.[12] Oxidized indolequinone moieties within larger structures show absorbance around 500 nm.[12] | [12] |

| Redox Potential | Interconvertible with 5,6-dihydroxyindole (DHI) via a two-electron redox process.[9][12] Can form a semiquinone radical through one-electron oxidation.[9] | [9][12] |

| Reactivity | Highly electrophilic, allowing it to react with nucleophiles.[9] Undergoes rapid oligomerization and polymerization.[12] | [9][12] |

Experimental Protocols

The study of this compound and the melanogenesis pathway requires a combination of enzymatic assays, cell-based quantification, and analytical chemistry techniques.

Protocol: Tyrosinase Activity Assay (DOPA Oxidase)

This protocol measures the DOPA oxidase activity of tyrosinase by monitoring the formation of dopachrome spectrophotometrically. The rate of dopachrome formation, which has a characteristic absorbance maximum at 475 nm, is directly proportional to tyrosinase activity.[13][14]

Materials:

-

Mushroom tyrosinase (or cell lysate containing tyrosinase)

-

L-DOPA (L-3,4-dihydroxyphenylalanine)

-

50 mM Sodium Phosphate Buffer (pH 6.5)

-

UV/Vis Spectrophotometer

-

96-well plate or quartz cuvettes

Procedure:

-

Prepare Reagents:

-

Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.5.

-

Prepare a 2 mg/mL (approx. 10 mM) stock solution of L-DOPA in the phosphate buffer. Prepare this solution fresh before each experiment as L-DOPA can auto-oxidize.[15]

-

Prepare a stock solution of tyrosinase in cold phosphate buffer (e.g., 500-1000 units/mL).[16]

-

-

Assay Setup (96-well plate format):

-

To each well, add 180 µL of the L-DOPA solution.

-

Add 20 µL of the tyrosinase enzyme solution (or cell lysate) to the test wells. For control wells (blank), add 20 µL of phosphate buffer.

-

If testing inhibitors, pre-incubate the enzyme with the inhibitor for a set time before adding the L-DOPA substrate.

-

-

Measurement:

-

Immediately place the plate in a spectrophotometer pre-set to 37°C.

-

Measure the absorbance at 475 nm every minute for 20-30 minutes.[17]

-

-

Data Analysis:

-

Plot absorbance (A475) versus time (minutes).

-

Determine the initial linear rate of the reaction (ΔA475/min) for both the sample and the blank.

-

Subtract the rate of the blank from the sample rate to correct for auto-oxidation of L-DOPA.

-

Enzyme activity can be calculated using the molar extinction coefficient of dopachrome (ε = 3700 M⁻¹cm⁻¹).[14]

-

Protocol: Quantification of Melanin in Cell Culture

This protocol describes a common method to quantify the total melanin content from cultured melanocytes or melanoma cells (e.g., B16F10 line). The method relies on the solubilization of the melanin polymer in NaOH and subsequent measurement of its absorbance.[18]

Materials:

-

Cultured melanocytes or melanoma cells

-

Phosphate-Buffered Saline (PBS)

-

1 M NaOH with 10% DMSO

-

BCA Protein Assay Kit

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Harvesting:

-

Culture cells to the desired confluency or after experimental treatment.

-

Wash the cells twice with cold PBS to remove residual medium.

-

Harvest the cells by scraping or trypsinization and collect them into a microcentrifuge tube. . Centrifuge the cell suspension (e.g., 400 x g for 10 minutes) to pellet the cells.[18]

-

-

Melanin Solubilization:

-

Quantification:

-

Centrifuge the lysate at high speed (e.g., 12,000 x g for 10 minutes) to pellet any insoluble debris.

-

Transfer 100 µL of the supernatant (the solubilized melanin) to a 96-well plate.

-

Measure the absorbance at 490 nm using a plate reader.[18]

-

Create a standard curve using synthetic melanin (e.g., from Sepia officinalis) dissolved in 1 M NaOH / 10% DMSO at known concentrations (e.g., 0-200 µg/mL).[18]

-

-

Normalization:

Protocol: Analysis of Eumelanin and Pheomelanin Markers via HPLC

To analyze the specific composition of melanin, a chemical degradation method followed by High-Performance Liquid Chromatography (HPLC) is employed. Alkaline hydrogen peroxide oxidation (AHPO) is a robust method that degrades eumelanin into specific, stable markers like pyrrole-2,3,5-tricarboxylic acid (PTCA, from DHICA units) and pyrrole-2,3-dicarboxylic acid (PDCA, from DHI units).[19][20]

Materials:

-

Melanin-containing sample (e.g., hair, dried cell pellet)

-

1 M K₂CO₃

-

30% H₂O₂

-

6 M HCl or 6 M H₃PO₄

-

HPLC system with a UV detector and a C18 reversed-phase column

-

Mobile phase: e.g., 0.1 M potassium phosphate buffer (pH 2.1) with an organic modifier like methanol.[19]

-

Standards for PTCA and PDCA

Procedure:

-

Sample Preparation:

-

Use a known weight of the dry sample (e.g., 0.1-1.0 mg).

-

-

Alkaline Hydrogen Peroxide Oxidation (AHPO):

-

Add 250 µL of 1 M K₂CO₃ and 25 µL of 30% H₂O₂ to the sample in a screw-cap tube.

-

Vortex vigorously and incubate at room temperature for 20 hours.

-

To stop the reaction and degrade excess peroxide, add 50 µL of 10% Na₂SO₃, vortex, and wait 5 minutes.

-

Acidify the mixture by adding 140 µL of 6 M HCl or 150 µL of 6 M H₃PO₄.[19]

-

-

HPLC Analysis:

-

Centrifuge the sample to pellet any precipitate.

-

Filter the supernatant through a 0.45 µm filter.

-

Inject a defined volume (e.g., 20-50 µL) into the HPLC system.

-

Separate the degradation products on a C18 column using an isocratic or gradient elution with a phosphate buffer/methanol mobile phase.

-

Detect the markers using a UV detector set to an appropriate wavelength (e.g., 272 nm).[19]

-

-

Quantification:

-

Identify and quantify the peaks for PTCA and PDCA by comparing their retention times and peak areas to those of authentic standards.

-

Calculate the amount of each marker in the original sample (e.g., ng of marker per mg of tissue).

-

Analytical and Experimental Workflows

A typical research workflow for investigating the effects of a compound on melanogenesis involves a multi-step process, from initial cell culture treatment to final analytical quantification.

Conclusion

This compound stands as a central, albeit transient, molecule in the complex pathway of eumelanin synthesis. Its formation from dopachrome-derived intermediates and subsequent polymerization represent the final critical steps in creating the pigment that provides vital photoprotection. The inherent reactivity and instability that make this compound an effective monomer for polymerization have also made it a difficult subject for direct study.[2] However, through a combination of advanced spectroscopic techniques, robust enzymatic assays, and sophisticated analytical methods like HPLC, researchers can effectively probe its role and the broader mechanics of melanogenesis. The detailed protocols and workflows provided in this guide offer a comprehensive framework for scientists aiming to investigate this pathway, whether for fundamental biological discovery or for the development of novel therapeutics targeting pigmentation disorders.

References

- 1. Indole-5,6-quinones display hallmark properties of eumelanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tyrosinase - Wikipedia [en.wikipedia.org]

- 4. Tyrosinase Nanoparticles: Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. In Vitro Reconstitution of the Melanin Pathway’s Catalytic Activities Using Tyrosinase Nanoparticles [mdpi.com]

- 7. An Evolutionary Perspective of Dopachrome Tautomerase Enzymes in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutations in dopachrome tautomerase (Dct) affect eumelanin/pheomelanin synthesis, but do not affect intracellular trafficking of the mutant protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy this compound | 582-59-2 [smolecule.com]

- 10. This compound | C8H5NO2 | CID 440728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. This compound | 582-59-2 | Benchchem [benchchem.com]

- 13. pepolska.pl [pepolska.pl]

- 14. researchgate.net [researchgate.net]

- 15. Visualization of Intracellular Tyrosinase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. researchgate.net [researchgate.net]

- 18. Quantification of melanin content [bio-protocol.org]

- 19. Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Usefulness of alkaline hydrogen peroxide oxidation to analyze eumelanin and pheomelanin in various tissue samples: application to chemical analysis of human hair melanins | Semantic Scholar [semanticscholar.org]

Stability and Reactivity of Indole-5,6-quinone in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-5,6-quinone is a highly reactive ortho-quinone that plays a pivotal role as a key intermediate in the biosynthesis of eumelanin, the dark pigment responsible for coloration in skin and hair.[1][2][3] Its inherent instability and potent electrophilicity make it a focal point of interest in diverse fields ranging from materials science to neurobiology. This technical guide provides a comprehensive overview of the stability and reactivity of this compound in solution, with a particular focus on its degradation pathways, interactions with biological nucleophiles, and its implications in physiological and pathological processes. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in studies involving this transient yet significant molecule.

Introduction

This compound is an indolequinone derivative that serves as a critical building block in the oxidative polymerization process leading to the formation of eumelanin.[3][4] It is generated in vivo via the enzymatic oxidation of 5,6-dihydroxyindole (DHI), a downstream metabolite in the tyrosine metabolism pathway.[3] The exceptional reactivity of this compound, while essential for melanogenesis, also presents a significant challenge for its isolation and characterization, as it readily undergoes polymerization and reacts with a variety of cellular nucleophiles.[1][2] Understanding the delicate balance between its stability and reactivity is crucial for elucidating the mechanisms of melanin synthesis, developing novel melanin-inspired materials, and comprehending its potential role in neurodegenerative diseases.[5][6]

Physicochemical Properties and Stability

The stability of this compound in solution is intrinsically low, a characteristic that has historically hindered its direct study.[1][2] Its degradation is influenced by a multitude of factors including pH, temperature, and the presence of nucleophiles.

Tautomerism

In solution, this compound can exist in equilibrium with its tautomer, a quinone-methide. While the quinone form is generally more stable, the quinone-methide tautomer is believed to play a role in the generation of semiquinone free radicals.[3]

Influence of pH

The stability of ortho-quinones is highly dependent on the pH of the solution. Acidic conditions generally favor stability, while neutral to alkaline pH promotes degradation and polymerization. For instance, related ortho-quinones derived from catecholamine metabolites exhibit significantly shorter half-lives at pH 6.8 compared to pH 5.3.[7][8] This is attributed to the increased susceptibility to nucleophilic attack and auto-oxidation at higher pH.

Influence of Temperature

Table 1: Stability of Related ortho-Quinones in Solution

| Compound | pH | Half-life | Reference |

| DOPE-quinone | 6.8 | 15 min | [7][8] |

| DOPE-quinone | 5.3 | >100 min | [7][8] |

| DOPEG-quinone | 6.8 | 30 min | [7][8] |

| DOPEG-quinone | 5.3 | >100 min | [7][8] |

| DHBAlc-quinone | 6.8 | 9 min | [8] |

| DHBAld-quinone | 6.8 | 3 min | [8] |

Note: DOPE (3,4-dihydroxyphenylethanol), DOPEG (3,4-dihydroxyphenylethylene glycol), DHBAlc (3,4-dihydroxybenzylalcohol), DHBAld (3,4-dihydroxybenzaldehyde). Data for these related o-quinones are provided as a proxy for the expected behavior of the highly unstable this compound.

Reactivity of this compound

The reactivity of this compound is dominated by its electrophilic nature, making it a prime target for nucleophilic attack. This reactivity is central to its biological functions and potential toxicity.

Polymerization to Eumelanin

The primary and most well-known reaction of this compound is its rapid polymerization to form eumelanin.[3][4] This process involves a series of self-condensation and redox reactions, leading to the formation of a complex, heterogeneous polymer.[3]

Reactions with Biological Nucleophiles

This compound readily reacts with endogenous nucleophiles, particularly those containing thiol groups such as cysteine and glutathione (GSH).[10][11] These reactions typically occur via a Michael 1,4- or 1,6-addition, leading to the formation of covalent adducts.[12] The formation of these adducts can have significant biological consequences, including the alteration of protein function and the depletion of cellular antioxidant defenses.[11]

Table 2: Reactivity of Quinones with Thiol-Containing Nucleophiles

| Quinone | Nucleophile | Reaction Type | Significance | Reference |

| This compound | Cysteine, Glutathione | Michael Addition | Depletion of antioxidants, potential cytotoxicity | [10][11] |

| Dopamine-o-quinone | N-acetylcysteine | Michael Addition | Formation of neurotoxic adducts | [12] |

| Benzoquinones | Glutathione | Michael Addition | Formation of redox-active conjugates | [11] |

Note: Specific rate constants for the reaction of this compound are scarce due to its instability. The data presented is qualitative and based on the known reactivity of quinones.

Biological Significance and Signaling Pathways

Beyond its role as a melanin precursor, this compound and other quinones are increasingly recognized for their involvement in various cellular signaling pathways and pathological processes.

Melanogenesis

The central role of this compound is in the melanogenesis pathway, where its formation and subsequent polymerization are key steps in the synthesis of eumelanin.[2][13] This pathway is tightly regulated by a series of enzymes, including tyrosinase.[14]

Neurotoxicity

Emerging evidence suggests a link between quinones, including this compound, and neurodegenerative diseases. Aminochrome, a precursor to this compound, is known to be neurotoxic.[5] this compound itself can form neurotoxic protofibrils and oligomers with α-Synuclein, a protein implicated in Parkinson's disease.[5] The cytotoxic effects of quinones are often attributed to their ability to induce oxidative stress and form covalent adducts with critical cellular proteins.[6]

Keap1/Nrf2 Antioxidant Response Pathway

Quinones, due to their electrophilic nature, are known activators of the Keap1/Nrf2 antioxidant response pathway.[10] This pathway is a key cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is kept inactive by binding to Keap1, which facilitates its degradation. Electrophiles like quinones can react with cysteine residues on Keap1, leading to the release and activation of Nrf2. Activated Nrf2 then translocates to the nucleus and promotes the transcription of a battery of antioxidant and detoxification genes.[10]

Experimental Protocols

Due to the high reactivity of this compound, its synthesis and subsequent analysis require careful planning and execution. The following are proposed methodologies based on available literature for related compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of its stable precursor, 5,6-dihydroxyindole (DHI).

Materials:

-

5,6-Dihydroxyindole (DHI)

-

Mild oxidizing agent (e.g., Fremy's salt (potassium nitrosodisulfonate), silver oxide on silica gel, or tyrosinase enzyme)

-

Anhydrous organic solvent (e.g., dichloromethane, acetone)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Dissolve 5,6-dihydroxyindole in an anhydrous organic solvent under an inert atmosphere to prevent auto-oxidation.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the mild oxidizing agent to the DHI solution with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is rapidly removed under reduced pressure at low temperature.

-

Due to its instability, purification of this compound is challenging. If necessary, rapid column chromatography on silica gel at low temperature may be attempted, though significant degradation is likely. For most applications, the crude product is used immediately in subsequent reactions or analyses.

Stability and Reactivity Analysis

5.2.1. UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be employed to monitor the degradation of this compound or its reaction with other molecules in real-time. The disappearance of the characteristic absorbance of the quinone or the appearance of new absorbance bands from reaction products can be tracked over time. For rapid reactions, a stopped-flow apparatus is essential.[15][16][17]

Protocol for Stability Study:

-

Prepare buffer solutions of desired pH.

-

Generate a fresh solution of this compound in a suitable solvent immediately before the experiment.

-

Initiate the experiment by rapidly mixing the this compound solution with the buffer in a quartz cuvette.

-

Immediately begin recording the absorbance spectrum at regular time intervals at a constant temperature.

-

The degradation kinetics can be determined by plotting the absorbance at the λmax of this compound against time.

5.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a diode-array detector (DAD) or a rapid scanning fluorescence detector can be used to separate and quantify this compound and its degradation or reaction products.[18] Due to the instability of the analyte, a rapid analytical method is required.

Proposed HPLC Method:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Diode-array detector to monitor multiple wavelengths simultaneously, allowing for the identification of different species based on their UV-Vis spectra.

-

Injection Volume: Small, to minimize band broadening.

-

Flow Rate: Optimized for rapid separation.

-

Sample Preparation: Reactions are quenched at specific time points by adding an acid or a reducing agent, and the samples are immediately analyzed.

Conclusion

This compound remains a molecule of significant scientific interest due to its central role in melanogenesis and its potential implications in neurodegenerative diseases. Its inherent instability poses considerable challenges to its study, necessitating the use of specialized techniques and carefully designed experimental protocols. This technical guide has summarized the current understanding of the stability and reactivity of this compound in solution, provided proxy quantitative data from related compounds, and outlined plausible experimental approaches for its synthesis and analysis. Further research, particularly utilizing advanced techniques such as stopped-flow spectroscopy and rapid HPLC, is crucial to unravel the intricate details of its chemistry and to fully comprehend its multifaceted biological roles. The insights gained from such studies will undoubtedly contribute to the development of new therapeutic strategies and advanced biomaterials.

References

- 1. Indole-5,6-quinones display hallmark properties of eumelanin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 582-59-2 | Benchchem [benchchem.com]

- 4. Nonenzymatic Spontaneous Oxidative Transformation of 5,6-Dihydroxyindole [mdpi.com]

- 5. Quinones as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Approaches to prevent dopamine quinone-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Metabolic Fate of ortho-Quinones Derived from Catecholamine Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Metabolic Fate of ortho-Quinones Derived from Catecholamine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repositorio.ufba.br [repositorio.ufba.br]

- 10. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Electrochemical oxidation of N-acyldopamines and regioselective reactions of their quinones with N-acetylcysteine and thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The 5,6-dihydroxyindole-2-carboxylic acid (DHICA) oxidase activity of human tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. STOPPED FLOW METHOD & APPLICATION MURUGAVENI B.pptx [slideshare.net]

- 16. agilent.com [agilent.com]

- 17. Stopped-Flow Application Notes [photophysics.com]

- 18. Rapid Determination of Residual Quinolones in Honey Samples by Fast HPLC with an On-Line Sample Pretreatment System - American Journal of Analytical Chemistry - SCIRP [scirp.org]

An In-Depth Technical Guide to Indole-5,6-quinone for Researchers and Drug Development Professionals

Introduction: Indole-5,6-quinone (IQ) is a pivotal, albeit highly reactive, intermediate in the biosynthesis of eumelanin, the primary pigment responsible for brown and black coloration in mammals.[1][2] Its quinonoid structure imparts significant biological activity, including redox cycling capabilities and a role as a precursor to melanin polymers. However, its inherent instability has historically hindered comprehensive characterization.[3][4] This guide provides a detailed overview of the physicochemical properties, synthesis strategies, experimental protocols, and biological significance of this compound, with a focus on its relevance to researchers in the fields of chemistry, biology, and pharmacology.

Physicochemical and Spectroscopic Data

This compound is a small molecule with the molecular formula C₈H₅NO₂. A summary of its key identifiers and physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 582-59-2 | [1] |

| Molecular Weight | 147.13 g/mol | [1] |

| Molecular Formula | C₈H₅NO₂ | [1] |

| Appearance | Solid | - |

| UV-Vis Absorption Maxima (λmax) | Broad absorption from UV to near-infrared | [3] |

Eumelanin Biosynthesis Pathway

This compound is a critical intermediate in the Raper-Mason pathway of eumelanin synthesis. The pathway begins with the amino acid L-tyrosine and proceeds through a series of enzymatic and spontaneous reactions. The immediate precursor to this compound is 5,6-dihydroxyindole (DHI).[5] The oxidation of DHI, catalyzed by the enzyme tyrosinase, yields this compound.[6] This highly reactive quinone then undergoes polymerization to form eumelanin.[7]

Experimental Protocols

Due to the high reactivity and instability of this compound, its isolation and direct study are challenging.[3][4] Therefore, many experimental approaches involve the synthesis and use of its more stable precursor, 5,6-dihydroxyindole (DHI), or the use of stabilized "blocked" derivatives of this compound.[3]

Synthesis of 5,6-Dihydroxyindole (DHI)

The following protocol is adapted from a laboratory synthesis procedure for DHI, a crucial precursor for generating this compound in situ.[5]

Materials:

-

3,4-Dibenzyloxybenzaldehyde

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

Fuming nitric acid

-

Dichloromethane (DCM)

-

Potassium carbonate (K₂CO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Palladium on carbon (5% Pd/C)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Celite

Procedure:

-

Condensation: A solution of 3,4-dibenzyloxybenzaldehyde, nitromethane, and ammonium acetate in glacial acetic acid is heated to reflux.

-

Nitration: The resulting (E)-3,4-dibenzyloxy-β-nitrostyrene is suspended in glacial acetic acid, and fuming nitric acid is added dropwise.

-

Reduction of Nitro Groups and Cyclization: The dinitro compound is then subjected to a reduction reaction to form the indole ring.

-

Hydrogenolysis of Benzyl Protecting Groups: The dibenzyloxyindole intermediate is dissolved in ethyl acetate, and 5% Pd/C is added. The mixture is placed under a hydrogen atmosphere and stirred vigorously overnight.

-

Purification: The reaction mixture is filtered through Celite, and the filtrate is concentrated. The crude product is purified by column chromatography using 100% ethyl acetate. The purified DHI is obtained as a solid after trituration with hexane. The compound should be stored in a freezer under an inert atmosphere (argon or nitrogen).[8]

In Situ Generation and UV-Vis Spectroscopic Analysis of this compound

This protocol describes the enzymatic generation of this compound from DHI and its subsequent analysis by UV-Vis spectroscopy.

Materials:

-

5,6-Dihydroxyindole (DHI)

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Mushroom tyrosinase (EC 1.14.18.1) solution

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of DHI in the phosphate buffer.

-

In a quartz cuvette, add the DHI solution to the desired final concentration.

-

Initiate the reaction by adding a small volume of the tyrosinase solution.

-

Immediately begin recording the UV-Vis absorption spectrum at regular time intervals (e.g., every 30 seconds) over a range of 200-700 nm.

-

The formation of this compound and its subsequent polymerization into eumelanin will be observed as a broad increase in absorbance across the visible spectrum.[3]

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol provides a general framework for assessing the antioxidant activity of this compound or its precursors using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[9][10]

Materials:

-

DPPH solution in methanol or ethanol (e.g., 0.1 mM)

-

Test compound (e.g., DHI) dissolved in a suitable solvent

-

Ascorbic acid or Trolox as a positive control

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

-

The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.[10]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, characterization, and activity assessment of this compound and its precursors.

Conclusion

This compound remains a molecule of significant interest due to its central role in melanogenesis and its inherent redox properties. While its instability presents experimental challenges, a thorough understanding of its chemistry and the use of appropriate analytical techniques and precursor molecules can provide valuable insights for researchers in drug development, materials science, and fundamental biology. The protocols and data presented in this guide offer a foundational resource for the scientific community to further explore the multifaceted nature of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Indole-5,6-quinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indole-5,6-quinone is a highly reactive ortho-quinone and a key intermediate in the biosynthesis of eumelanin, the primary pigment in human skin, hair, and eyes. While its role in melanogenesis is established, its inherent instability poses significant challenges to a comprehensive toxicological evaluation. This guide provides a detailed overview of the known toxicological profile of this compound, drawing from studies on its stable precursor, 5,6-dihydroxyindole (DHI), and the broader class of quinones. The primary mechanisms of toxicity are understood to be the generation of reactive oxygen species (ROS) through redox cycling and the formation of covalent adducts with cellular macromolecules, leading to cytotoxicity and genotoxicity. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates the key signaling pathways potentially impacted by this compound exposure.

Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₈H₅NO₂ and a molecular weight of 147.13 g/mol .[1][2] It is characterized by an indole ring system with carbonyl groups at the 5 and 6 positions. The molecule's high reactivity stems from its electrophilic nature and its ability to participate in redox reactions, readily converting to its semiquinone radical and its reduced form, 5,6-dihydroxyindole (DHI).[2] This redox activity is central to both its biological function in melanin synthesis and its toxicological properties.

Toxicological Data

Direct quantitative toxicological data for this compound is scarce due to its high reactivity and instability. However, studies on its more stable precursor, 5,6-dihydroxyindole (DHI), provide valuable insights into its potential toxicity.

Acute Toxicity

An oral LD50 for 5,6-dihydroxyindole in rats has been estimated to be between 400 and 500 mg/kg body weight.[3] A No-Observed-Adverse-Effect Level (NOAEL) for DHI has been established at 10 mg/kg bw/day, with a No-Observed-Effect Level (NOEL) of 3 mg/kg bw/day, based on sub-chronic oral toxicity studies in rats.[3]

Cytotoxicity

Studies on various cell lines have demonstrated the cytotoxic potential of 5,6-dihydroxyindole.

| Cell Line | Endpoint | Concentration/Dose | Effect | Reference |

| Spodoptera frugiperda (Sf9) insect cells | LC50 | 20.3 ± 1.2 µM (in buffer) | Cell death | [4] |

| Spodoptera frugiperda (Sf9) insect cells | LC50 | 131.8 ± 1.1 µM (in culture medium) | Cell death | [4] |

| Human retinal pigment epithelial (ARPE-19) cells | Cytotoxicity | 100 µM | Significant cell death | [5][6] |

| Human retinal pigment epithelial (ARPE-19) cells | Cytotoxicity | 10 µM | No significant cytotoxicity | [5][6] |

Genotoxicity

While direct genotoxicity data for this compound is limited, studies on related compounds and the general class of quinones indicate a potential for DNA damage. For instance, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a structurally similar melanin precursor, has been shown to induce DNA strand breaks in human keratinocytes upon UVA irradiation, a process mediated by reactive oxygen species.[7] The observed toxicity of DHI in Sf9 cells included DNA polymerization, suggesting a direct or indirect effect on DNA integrity.[4]

Mechanisms of Toxicity

The toxicity of this compound is believed to be driven by two primary mechanisms characteristic of quinones: redox cycling leading to oxidative stress and covalent modification of cellular macromolecules.[8][9]

Oxidative Stress via Redox Cycling

This compound can undergo one-electron reduction to form a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone and produce a superoxide anion radical. This futile cycle generates a continuous flux of reactive oxygen species (ROS), including superoxide, hydrogen peroxide, and the highly reactive hydroxyl radical.[8][9] Excessive ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA, ultimately causing cellular dysfunction and apoptosis.

Redox cycling of this compound leading to ROS production.

Covalent Adduct Formation

As a Michael acceptor, the electrophilic nature of this compound allows it to react with nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins and the nucleophilic centers in DNA bases.[8][9] Covalent modification of proteins can lead to enzyme inactivation and disruption of cellular signaling pathways. The formation of DNA adducts can lead to mutations, chromosomal aberrations, and the initiation of carcinogenesis.[8]

Potential Impact on Cellular Signaling Pathways

Based on its chemical properties as an electrophile and an inducer of oxidative stress, this compound is likely to modulate several key cellular signaling pathways.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Electrophiles and ROS can modify cysteine residues on the Keap1 protein, leading to the release and nuclear translocation of the transcription factor Nrf2.[10][11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including those encoding antioxidant enzymes and detoxification proteins.

Postulated activation of the Keap1-Nrf2 pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) Pathways

Oxidative stress is a known activator of MAPK signaling cascades (including ERK, JNK, and p38) and the NF-κB pathway.[12][13] These pathways are central regulators of inflammation, cell proliferation, apoptosis, and survival. While direct evidence for the effect of this compound on these pathways is lacking, it is plausible that exposure could lead to their modulation, contributing to its cytotoxic and inflammatory potential. Studies on other indole alkaloids have shown their ability to modulate MAPK and NF-κB signaling in cancer cells.[14]

Potential modulation of MAPK and NF-κB pathways by this compound.

Experimental Protocols for Toxicological Assessment

Due to the instability of this compound, special considerations should be taken during in vitro and in vivo testing. Solutions should be freshly prepared and protected from light and oxygen to minimize auto-oxidation. The use of its more stable precursor, 5,6-dihydroxyindole, in the presence of an oxidizing agent (e.g., tyrosinase) can be a strategy to generate this compound in situ for experimental purposes.

Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Principle: Cleavage of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with various concentrations of the test compound (freshly prepared this compound or DHI) for a defined period.

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS in HCl).

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

This assay measures the release of the cytosolic enzyme lactate dehydrogenase from cells with a damaged plasma membrane.

-

Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product.

-

Procedure:

-

Culture cells and treat with the test compound.

-

Collect the cell culture supernatant.

-

Add the supernatant to a reaction mixture containing lactate, NAD+, and the tetrazolium salt.

-

Incubate to allow for color development.

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: The amount of LDH released is proportional to the number of damaged cells.

Genotoxicity Assays

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.

-

Procedure:

-

Expose cells to the test compound.

-

Embed the cells in low-melting-point agarose on a slide.

-

Lyse the cells to remove membranes and proteins, leaving the DNA as nucleoids.

-

Subject the slides to electrophoresis under alkaline conditions.

-

Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualize and analyze the comets using fluorescence microscopy and specialized software.

-

-

Data Analysis: Parameters such as tail length, tail intensity, and tail moment are quantified to assess the extent of DNA damage.

This is a highly sensitive method for the detection of bulky DNA adducts.

-

Principle: DNA is isolated from treated cells and enzymatically digested to 3'-mononucleotides. The adducted nucleotides are then radiolabeled with 32P from [γ-32P]ATP using T4 polynucleotide kinase. The labeled adducts are separated by chromatography and quantified by their radioactivity.

-

Procedure:

-

Isolate DNA from cells or tissues exposed to the test compound.

-

Digest the DNA to deoxynucleoside 3'-monophosphates.

-

Enrich for adducted nucleotides.

-

Label the 5'-hydroxyl group of the adducted nucleotides with 32P.

-

Separate the 32P-labeled adducts by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detect and quantify the adducts by autoradiography and scintillation counting.

-

-

Data Analysis: The level of DNA adducts is expressed as the number of adducts per 107-109 normal nucleotides.

Reactive Oxygen Species (ROS) Detection

This is a common method for measuring intracellular ROS production.

-

Principle: The cell-permeable DCFDA is deacetylated by intracellular esterases to the non-fluorescent dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Procedure:

-

Load cells with DCFDA.

-

Treat the cells with the test compound.

-

Measure the increase in fluorescence over time using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

-

-

Data Analysis: The fluorescence intensity is proportional to the amount of ROS produced.

General workflow for assessing the toxicology of this compound.

Conclusion

The toxicological profile of this compound is intrinsically linked to its high chemical reactivity. While direct toxicological data on this unstable intermediate is limited, evidence from its stable precursor, 5,6-dihydroxyindole, and the broader class of quinones points towards significant cytotoxic and genotoxic potential. The primary mechanisms of toxicity involve the generation of reactive oxygen species through redox cycling and the formation of covalent adducts with essential cellular macromolecules. These actions can disrupt cellular homeostasis and modulate key signaling pathways, including the Keap1-Nrf2, MAPK, and NF-κB pathways, ultimately leading to cell death. Further research using stabilized analogues or in situ generation systems is warranted to fully elucidate the toxicological risks and biological consequences of exposure to this compound. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 582-59-2 | Benchchem [benchchem.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. Antiviral, antiparasitic, and cytotoxic effects of 5,6-dihydroxyindole (DHI), a reactive compound generated by phenoloxidase during insect immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Melanin precursor 5,6-dihydroxyindol: protective effects and cytotoxicity on retinal cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The soluble eumelanin precursor 5,6-dihydroxyindole-2-carboxylic acid enhances oxidative damage in human keratinocyte DNA after UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of quinone cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of quinones in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinone Induced Activation of Keap1/Nrf2 Signaling by Aspirin Prodrugs Masquerading as Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NF-κB - Wikipedia [en.wikipedia.org]

- 13. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]